- Development of a novel electrochemical carboxylation system using a microreactor, RSC Advances, 2015, 5(119), 98721-98723

Cas no 942-54-1 (2-(4-Methoxyphenyl)propanoic acid)

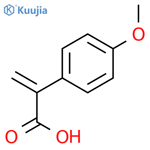

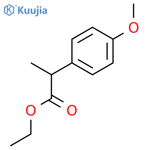

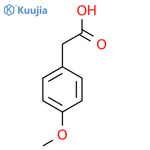

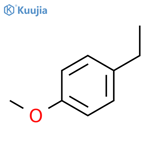

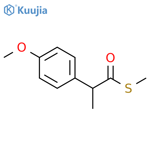

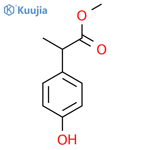

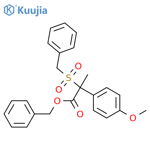

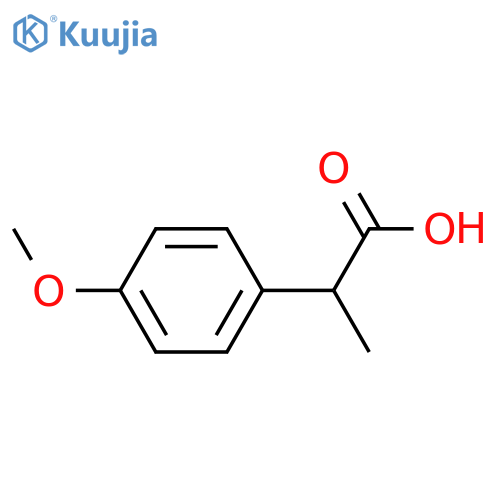

942-54-1 structure

Nom du produit:2-(4-Methoxyphenyl)propanoic acid

Numéro CAS:942-54-1

Le MF:C10H12O3

Mégawatts:180.200483322144

MDL:MFCD00969551

CID:819304

PubChem ID:257576

2-(4-Methoxyphenyl)propanoic acid Propriétés chimiques et physiques

Nom et identifiant

-

- 2-(4-Methoxyphenyl)propanoic acid

- Benzeneacetic acid, 4-methoxy-a-methyl-

- KBDLTYNZHQRMQC-UHFFFAOYSA-N

- 2-(4-Methoxyphenyl)propionic Acid

- 2-(4-methoxyphenyl)-propionic acid

- Propanoic acid, 2-(4-methoxyphenyl)

- p-methoxyphenylpropionic acid

- NSC85712

- p-Methoxyphenylpropionsaure

- 4-methoxyphenylpropionic acid

- 2-(p-Methoxyphenyl)propionic acid

- 2-(4-Methoxy-phenyl)-propionic acid

- 2-(4'-methoxyphenyl)-propionic acid

- alpha-methyl-p-methoxyphenylacetic

- 4-Methoxy-α-methylbenzeneacetic acid (ACI)

- Hydratropic acid, p-methoxy- (6CI, 7CI, 8CI)

- (±)-2-(4-Methoxyphenyl)propionic acid

- NSC 85712

- p-Methoxyhydratropic acid

- α-(4-Methoxyphenyl)propionic acid

- α-Methyl-p-methoxyphenylacetic acid

- α-Methylhomoanisic acid

- SCHEMBL350067

- 2-(4-Methoxyphenyl)propanoicacid

- A859492

- Z792377298

- CHEMBL370087

- alpha-(4'-methoxyphenyl)-propionic acid

- 942-54-1

- BB 0258341

- BS-13849

- MFCD00969551

- SY107941

- alpha-methyl-p-methoxyphenylacetic acid

- AKOS008146334

- CS-W007059

- EN300-72276

- NSC-85712

- DTXSID70292819

- DB-260052

- DTXCID50243960

- P-MEO-B-PHENYLPROPIONIC ACID

-

- MDL: MFCD00969551

- Piscine à noyau: 1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)

- La clé Inchi: KBDLTYNZHQRMQC-UHFFFAOYSA-N

- Sourire: O=C(C(C)C1C=CC(OC)=CC=1)O

Propriétés calculées

- Qualité précise: 180.079

- Masse isotopique unique: 180.079

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 3

- Complexité: 171

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 46.5

- Le xlogp3: 1.9

Propriétés expérimentales

- Dense: 1.139

- Point d'ébullition: 309.4°C at 760 mmHg

- Point d'éclair: 121.5°C

- Indice de réfraction: 1.527

2-(4-Methoxyphenyl)propanoic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-72276-5.0g |

2-(4-methoxyphenyl)propanoic acid |

942-54-1 | 95.0% | 5.0g |

$512.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41260-100mg |

2-(4-Methoxyphenyl)propanoic acid |

942-54-1 | 100mg |

¥706.0 | 2021-09-08 | ||

| Enamine | EN300-72276-0.5g |

2-(4-methoxyphenyl)propanoic acid |

942-54-1 | 95.0% | 0.5g |

$100.0 | 2025-03-21 | |

| Chemenu | CM126442-5g |

2-(4-methoxyphenyl)propanoic acid |

942-54-1 | 95% | 5g |

$1147 | 2024-07-19 | |

| Alichem | A019114376-1g |

2-(4-Methoxyphenyl)propanoic acid |

942-54-1 | 95% | 1g |

$412.34 | 2023-08-31 | |

| Alichem | A019114376-5g |

2-(4-Methoxyphenyl)propanoic acid |

942-54-1 | 95% | 5g |

$1226.40 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M893915-250mg |

2-(4-Methoxyphenyl)propanoic acid |

942-54-1 | ≥95% | 250mg |

¥808.92 | 2022-01-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6953-250MG |

2-(4-methoxyphenyl)propanoic acid |

942-54-1 | 95% | 250MG |

¥ 415.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6953-5G |

2-(4-methoxyphenyl)propanoic acid |

942-54-1 | 95% | 5g |

¥ 7,464.00 | 2023-03-31 | |

| Chemenu | CM126442-250mg |

2-(4-methoxyphenyl)propanoic acid |

942-54-1 | 95% | 250mg |

$91 | 2024-07-19 |

2-(4-Methoxyphenyl)propanoic acid Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Solvents: Dimethylformamide , Tetrabutylammonium tetrafluoroborate , Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Hydrazine , Oxygen Catalysts: Guanidine nitrate Solvents: Ethanol ; 24 h, 1 atm, 80 °C

Référence

- Guanidine catalyzed aerobic reduction: a selective aerobic hydrogenation of olefins using aqueous hydrazine, Chemical Communications (Cambridge, 2012, 48(52), 6583-6585

Méthode de production 3

Conditions de réaction

1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

Référence

- 1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids, ChemCatChem, 2020, 12(17), 4262-4266

Méthode de production 4

Conditions de réaction

1.1 Reagents: Chlorotrimethylsilane , Tetrabutylammonium iodide Catalysts: Samarium iodide (SmI2) Solvents: Acetonitrile ; 2 h, rt

Référence

- Electrogenerated Sm(II)-Catalyzed CO2 Activation for Carboxylation of Benzyl Halides, Organic Letters, 2019, 21(24), 10033-10037

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Référence

- Studies on the synthesis of aphidicolin. Preparation of aromatic precursors for spirocyclic dienone formation, Journal of the Chemical Society, 1986, (8), 1515-22

Méthode de production 6

Conditions de réaction

1.1 Reagents: Dimethyl sulfoxide , Acetic anhydride

Référence

- The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydride, Tetrahedron Letters, 1986, 27(34), 3995-8

Méthode de production 7

Conditions de réaction

1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C

1.3 0 °C → 23 °C; 30 min, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C

1.3 0 °C → 23 °C; 30 min, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

Référence

- Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR), World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ; 5 min, rt

1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C

1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C

Référence

- Photocarboxylation of Benzylic C-H Bonds, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

Méthode de production 9

Conditions de réaction

1.1 Solvents: Water ; 16 h, pH 8, 30 °C

Référence

- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270, Enzyme and Microbial Technology, 1999, 24, 160-163

Méthode de production 10

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acids, Synthesis, 2002, (7), 921-927

Méthode de production 11

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, rt

1.2 rt; overnight, rt

1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt

1.2 rt; overnight, rt

1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt

Référence

- 2-Arylpropionic CXC Chemokine Receptor 1 (CXCR1) Ligands as Novel Noncompetitive CXCL8 Inhibitors, Journal of Medicinal Chemistry, 2005, 48(13), 4312-4331

Méthode de production 12

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt

Référence

- Anticancer effects of O-desmethylangolensin are mediated through cell cycle arrest at the G2/M phase and mitochondrial-dependent apoptosis in Hep3B human hepatocellular carcinoma cells, International Journal of Molecular Medicine, 2013, 31(3), 726-730

Méthode de production 13

Conditions de réaction

1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water

1.2 16 h, 600 psi, 80 °C

1.2 16 h, 600 psi, 80 °C

Référence

- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236

Méthode de production 14

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2

Référence

- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)], Huaxue Shiji, 2006, 28(7), 426-428

Méthode de production 15

Conditions de réaction

Référence

- Silver-assisted rearrangement of primary and secondary α-bromoalkyl aryl ketones, Tetrahedron Letters, 1982, 23(13), 1385-6

Méthode de production 16

Conditions de réaction

1.1 Reagents: Chloro(1-methylethyl)magnesium , Lithium bromide Catalysts: Titanocene dichloride Solvents: Diethyl ether ; 24 h, 30 °C

1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt

1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt

Référence

- Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2, Organic Letters, 2016, 18(9), 2050-2053

Méthode de production 17

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Cyclohexane

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane

1.5 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane

1.5 Reagents: Hydrochloric acid Solvents: Water

Référence

- Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acids, Synthesis, 1996, (12), 1425-1427

Méthode de production 18

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Référence

- A versatile synthesis of O-desmethylangolensin analogues from methoxy-substituted benzoic acids, Journal of the Korean Chemical Society, 2014, 58(6), 569-574

Méthode de production 19

Conditions de réaction

1.1 Reagents: Water Solvents: Water

Référence

- Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acids, Chemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6

Méthode de production 20

2-(4-Methoxyphenyl)propanoic acid Raw materials

- 1H-Benzotriazole, 1-[methoxy(trimethylsilyl)methyl]-

- Benzeneacetic acid, 4-methoxy-α-methylene-

- 4-Methoxyphenylacetic acid

- ethyl 2-(4-methoxyphenyl)propanoate

- Methyl 4-Hydroxy-α-methylbenzeneacetate

- Phenylmethyl 4-methoxy-α-methyl-α-[(phenylmethyl)sulfonyl]benzeneacetate

- 4-Methoxy-1-ethylbenzene

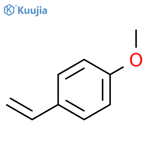

- p-Methoxystyrene

- Benzeneacetic acid,4-methoxy-a-methyl-, ethyl ester

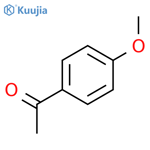

- 1-(4-methoxyphenyl)ethan-1-one

- 1-(1-chloroethyl)-4-methoxybenzene

- S-Methyl 4-methoxy-α-methylbenzeneethanethioate

2-(4-Methoxyphenyl)propanoic acid Preparation Products

2-(4-Methoxyphenyl)propanoic acid Littérature connexe

-

1. 174. Some anti-microbial compounds in the heterocyclic series. Part IV. Non-photosensitizing basic ethers in the benzothiazole seriesH. D. Cossey,J. Judd,F. F. Stephens J. Chem. Soc. 1965 954

-

A. N. Nesmeyanov,R. Kh. Freidlina,L. I. Zakharkin Q. Rev. Chem. Soc. 1956 10 330

942-54-1 (2-(4-Methoxyphenyl)propanoic acid) Produits connexes

- 26159-31-9(2-(6-METHOXY-2-NAPHTHYL)PROPANOIC ACID)

- 22204-53-1(Naproxen)

- 29679-58-1(Fenoprofen)

- 71720-56-4(Fenoprofen Calcium hydrate)

- 91061-46-0(2-(2-Methoxyphenyl)propanoic Acid)

- 2091493-91-1(1-ethyl-3-oxocyclobutane-1-carbonitrile)

- 2171685-70-2(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidocyclopentane-1-carboxylic acid)

- 1503332-77-1(4-Chloro-3-isothiocyanatobenzonitrile)

- 868220-80-8(5-(furan-2-yl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

- 2757916-27-9(3-Amino-2-(cyclopentylmethyl)propanal)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:942-54-1)2-(4-Methoxyphenyl)propanoic acid

Pureté:99%

Quantité:5g

Prix ($):563.0